molecular formula C14H15BrN4O2S B7628593 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine

2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine

Cat. No.: B7628593
M. Wt: 383.27 g/mol
InChI Key: VLMXAEHQBUKVSE-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine involves the inhibition of enzymes such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It may also improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine is its potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of neurological disorders. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to determine its pharmacokinetics and toxicity profile in animal models.
Conclusion
In conclusion, this compound is a chemical compound with promising potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of 2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine involves the reaction of 3-bromophenylsulfonyl chloride with piperazine followed by the addition of 2-chloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S/c15-12-3-1-4-13(11-12)22(20,21)19-9-7-18(8-10-19)14-16-5-2-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXAEHQBUKVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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